2-Aminobenzo[d]thiazole-6-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Aminobenzo[d]thiazole-6-carbaldehyde and its derivatives involves various methods. For instance, the synthesis of novel derivatives of benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles starting from 1-hydroxycarbazole-2-carbaldehydes through reactions with chloroacetone and o-aminothiophenol highlights a potential method that might be adapted for synthesizing related compounds (Sangeetha & Rajendra Prasad, 2006). Additionally, the creation of 3-aminofuran derivatives via multicomponent reactions involving thiazole carbenes, aldehydes, and dimethyl acetylenedicarboxylate (DMAD) suggests an alternative synthesis pathway that could be explored for 2-Aminobenzo[d]thiazole-6-carbaldehyde and its analogs (Ma et al., 2005).
Molecular Structure Analysis
Research into the molecular structure of related compounds, such as the cyclization under microwave irradiation of 2-aminothiophenol and 4-methoxybenzaldehyde to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole, offers insights into the molecular structure and the impact of substituents on the benzothiazole backbone. These studies, which utilize ab initio and density functional theory (DFT) methods, provide a foundation for understanding the molecular structure of 2-Aminobenzo[d]thiazole-6-carbaldehyde (Arslan & Algül, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-Aminobenzo[d]thiazole-6-carbaldehyde can be inferred from studies on similar compounds. For instance, the synthesis of benzo[d]imidazo[2,1-b]thiazole through aerobic oxidative cyclization between 2-aminobenzothiazole and ketones/chalcones demonstrates the potential reactions and chemical versatility of the benzothiazole core (Mishra et al., 2014).
Physical Properties Analysis
The physical properties of 2-Aminobenzo[d]thiazole-6-carbaldehyde can be closely related to those of similar compounds. The crystal and molecular structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde provides insights into the physical characteristics, such as crystallinity and molecular interactions, which are crucial for understanding the physical properties of 2-Aminobenzo[d]thiazole-6-carbaldehyde (Banu et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical entities and stability, can be deduced from the synthesis and characterization of related compounds. The I2/TBHP-mediated tandem cyclization and oxidation reaction providing facile access to 2-substituted thiazoles and benzothiazoles illustrates the chemical versatility and potential reactions that 2-Aminobenzo[d]thiazole-6-carbaldehyde might undergo (Liu et al., 2019).
Scientific Research Applications
Drug Discovery
- Field : Medicinal Chemistry
- Application : “2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives” are used as new building blocks in drug discovery . They are part of many compounds and drugs that have several different bioactivities .
- Method : An elegant pathway for synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates is described. These building blocks can be substituted at four different positions on the bicycle and thus offer the possibility to thoroughly explore the chemical space around the molecule studied as a ligand for the chosen target .
- Results : A series of 12 new compounds was prepared using the described methods and Williamson ether synthesis .
Synthesis of Benzothiazine N -acylhydrazones
- Field : Organic Chemistry
- Application : “2-Thiazolecarboxaldehyde” may be used as a reactant in the synthesis of Benzothiazine N -acylhydrazones .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The synthesized Benzothiazine N -acylhydrazones have potential antinociceptive and anti-inflammatory activity .
Synthesis of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters
- Field : Organic Chemistry
- Application : “2-Thiazolecarboxaldehyde” may be used as a reactant in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The synthesized Thiazole-2-yl-(amino)methylphosphonate diethyl esters are useful building blocks for taxane analogs .
Synthesis of Biologically Active Derivatives
- Field : Medicinal Chemistry
- Application : “2-Aminobenzothiazole” is used in the synthesis of biologically active compounds . These compounds have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
- Method : The synthesis of “2-Aminobenzothiazole” derivatives includes both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of “2-Aminobenzothiazole” with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .
- Results : The synthesized “2-Aminobenzothiazole” derivatives have potential antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Synthesis of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters
- Field : Organic Chemistry
- Application : “2-Thiazolecarboxaldehyde” may be used as a reactant in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The synthesized Thiazole-2-yl-(amino)methylphosphonate diethyl esters are useful building blocks for taxane analogs .
Synthesis of 2-Aminobenzothiazole Derivatives
- Field : Medicinal Chemistry
- Application : “2-Aminobenzothiazole” is used in the synthesis of biologically active compounds . These compounds have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
- Method : The synthesis of “2-Aminobenzothiazole” derivatives includes both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of “2-Aminobenzothiazole” with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .
- Results : The synthesized “2-Aminobenzothiazole” derivatives have potential antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Future Directions
The future directions for “2-Aminobenzo[d]thiazole-6-carbaldehyde” could involve further exploration of the chemical space around the molecule, given its potential for substitution at four different positions . This could lead to the development of new biologically active compounds, especially as antibacterial, antifungal, and anticancer agents .
properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNYZCPMDDDDLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzo[d]thiazole-6-carbaldehyde |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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